2-[(CYANOMETHYL)SULFANYL]-4-OXO-3-[(OXOLAN-2-YL)METHYL]-N-PROPYL-3,4-DIHYDROQUINAZOLINE-7-CARBOXAMIDE
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Overview
Description
2-[(CYANOMETHYL)SULFANYL]-4-OXO-3-[(OXOLAN-2-YL)METHYL]-N-PROPYL-3,4-DIHYDROQUINAZOLINE-7-CARBOXAMIDE is a complex organic compound with a unique structure that includes a quinazoline core, a cyanomethylsulfanyl group, and an oxolan-2-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(CYANOMETHYL)SULFANYL]-4-OXO-3-[(OXOLAN-2-YL)METHYL]-N-PROPYL-3,4-DIHYDROQUINAZOLINE-7-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common route involves the condensation of a substituted aniline with a cyanoacetic acid derivative, followed by cyclization and functional group modifications. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-[(CYANOMETHYL)SULFANYL]-4-OXO-3-[(OXOLAN-2-YL)METHYL]-N-PROPYL-3,4-DIHYDROQUINAZOLINE-7-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-[(CYANOMETHYL)SULFANYL]-4-OXO-3-[(OXOLAN-2-YL)METHYL]-N-PROPYL-3,4-DIHYDROQUINAZOLINE-7-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(CYANOMETHYL)SULFANYL]-4-OXO-3-[(OXOLAN-2-YL)METHYL]-N-PROPYL-3,4-DIHYDROQUINAZOLINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **2-[(CYANOMETHYL)SULFANYL]-4-OXO-3-[(OXOLAN-2-YL)METHYL]-N-PROPYL-3,4-DIHYDROQUINAZOLINE-7-CARBOXAMIDE
- 2-(4,4-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide
- 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl]methyl]sulfanyl]-1H-benzimidazole
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of functional groups and structural features
Properties
IUPAC Name |
2-(cyanomethylsulfanyl)-4-oxo-3-(oxolan-2-ylmethyl)-N-propylquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-2-8-21-17(24)13-5-6-15-16(11-13)22-19(27-10-7-20)23(18(15)25)12-14-4-3-9-26-14/h5-6,11,14H,2-4,8-10,12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSLMPDNLRPHOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC#N)CC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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